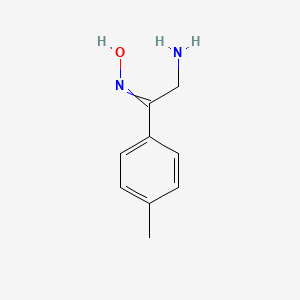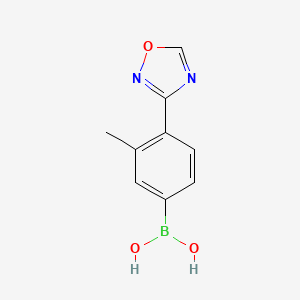![molecular formula C14H13N3O4S B12455329 4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)
4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ÁCIDO 3-({4-[(1,3-TIAZOL-2-IL)CARBAMOIL]FENIL}CARBAMOIL)PROPANOICO es un compuesto orgánico complejo que presenta un anillo de tiazol, conocido por sus versátiles aplicaciones en diversos campos de la ciencia y la industria. La estructura del compuesto incluye una parte de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno, lo que contribuye a sus propiedades químicas únicas .
Métodos De Preparación
La síntesis del ÁCIDO 3-({4-[(1,3-TIAZOL-2-IL)CARBAMOIL]FENIL}CARBAMOIL)PROPANOICO generalmente implica un proceso de varios pasos. Un método común incluye la reacción de 3-(ω-bromacetil)cumarinas con ácido 3-amino(tioxo)metilcarbamoylpropanoico. Esta reacción forma los bloques de construcción centrales, que luego se hacen reaccionar con 1,1'-carbonildiimidazol como reactivo de acoplamiento para producir el compuesto final . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El ÁCIDO 3-({4-[(1,3-TIAZOL-2-IL)CARBAMOIL]FENIL}CARBAMOIL)PROPANOICO experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de tiazol puede participar en reacciones de oxidación, a menudo utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, catalizadores específicos y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados, pero a menudo incluyen varios derivados de tiazol sustituidos.
4. Aplicaciones en Investigación Científica
El ÁCIDO 3-({4-[(1,3-TIAZOL-2-IL)CARBAMOIL]FENIL}CARBAMOIL)PROPANOICO tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado en la síntesis de bibliotecas combinatorias para el descubrimiento de fármacos.
Biología: Estudiado por sus posibles interacciones con moléculas y vías biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of combinatorial libraries for drug discovery.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del ÁCIDO 3-({4-[(1,3-TIAZOL-2-IL)CARBAMOIL]FENIL}CARBAMOIL)PROPANOICO implica su interacción con objetivos moleculares y vías específicas. El anillo de tiazol puede unirse a varias enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas formando complejos no covalentes, lo que lleva a vías bioquímicas alteradas . Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El ÁCIDO 3-({4-[(1,3-TIAZOL-2-IL)CARBAMOIL]FENIL}CARBAMOIL)PROPANOICO se puede comparar con otros derivados de tiazol, como:
Talipexol: Utilizado como fármaco antiparkinsoniano.
Pramipexol: Un agonista de la dopamina con aplicaciones en el tratamiento de la enfermedad de Parkinson.
Tigemonam: Un fármaco antibacteriano.
Amthamine: Conocido por sus propiedades antiasmáticas.
Propiedades
Fórmula molecular |
C14H13N3O4S |
|---|---|
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
4-oxo-4-[4-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid |
InChI |
InChI=1S/C14H13N3O4S/c18-11(5-6-12(19)20)16-10-3-1-9(2-4-10)13(21)17-14-15-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,18)(H,19,20)(H,15,17,21) |
Clave InChI |
DIVDBLSWGCKPOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)

![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
![Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12455288.png)

![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![5-bromo-2-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455309.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)

![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
